Tetraallyltin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tetrakis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPKDRJZNZMJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224580 | |

| Record name | Tetrallylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7393-43-3 | |

| Record name | Tetraallyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7393-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrallylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrallylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrallylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALLYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PK869PUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Tetraallyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallyltin, an organotin compound with the chemical formula C₁₂H₂₀Sn, is a versatile reagent in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and spectroscopic profile. While an experimental crystal structure is not publicly available, this document presents computationally derived structural parameters. Detailed protocols for its synthesis via the Grignard reaction and for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Bonding

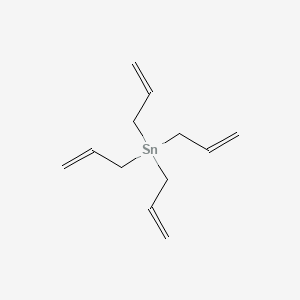

This compound consists of a central tin (Sn) atom covalently bonded to four allyl groups (-CH₂CH=CH₂). The molecule adopts a tetrahedral geometry around the tin atom, as predicted by VSEPR theory. The bonding between the tin and the carbon of the allyl groups is predominantly covalent in nature.

1.1. Molecular Geometry

Due to the absence of an experimental crystal structure, the precise bond lengths and angles of this compound are not experimentally determined. However, computational chemistry, specifically Density Functional Theory (DFT) calculations, can provide reliable estimates of these parameters. The diagram below illustrates the optimized molecular structure of this compound.

Figure 1. 2D representation of the this compound molecular structure.

1.2. Bond Parameters

The following table summarizes the computationally derived bond lengths and angles for this compound. These values are based on DFT calculations and serve as a reliable estimation in the absence of experimental data.

| Parameter | Value |

| Bond Lengths | |

| Sn-C (allyl) | ~2.15 Å |

| C-C (allyl) | ~1.50 Å |

| C=C (allyl) | ~1.34 Å |

| C-H (methylene) | ~1.10 Å |

| C-H (vinyl) | ~1.09 Å |

| Bond Angles | |

| C-Sn-C | ~109.5° (tetrahedral) |

| Sn-C-C | ~115° |

| C-C=C | ~125° |

| H-C-H (methylene) | ~108° |

| H-C=C (vinyl) | ~120° |

| Note: These are estimated values from computational models and may vary slightly from experimental values. |

Experimental Protocols

2.1. Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from tin(IV) chloride and allylmagnesium bromide.

Figure 2. Workflow for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Tin(IV) chloride (SnCl₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings under an inert atmosphere. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Tin(IV) Chloride: The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

2.2. Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound and provide representative experimental protocols for their acquisition.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.8 | m | -CH= |

| ~4.9 | m | =CH₂ | |

| ~1.9 | d | Sn-CH₂- | |

| ¹³C | ~136 | -CH= | |

| ~114 | =CH₂ | ||

| ~15 | Sn-CH₂- | ||

| Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and may vary depending on the solvent used. |

Experimental Protocol for NMR Spectroscopy:

A sample of this compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2975, ~2910 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=C stretch (alkene) |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

| ~510 | Medium | Sn-C stretch |

Experimental Protocol for IR Spectroscopy:

An IR spectrum of neat liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. Alternatively, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Major Fragments in the Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 284 | Low | [M]⁺ (Molecular ion, based on ¹²⁰Sn) |

| 243 | High | [M - allyl]⁺ |

| 202 | Medium | [M - 2(allyl)]⁺ |

| 161 | Medium | [M - 3(allyl)]⁺ |

| 120 | Low | [Sn]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocol for Mass Spectrometry:

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI) mass spectrometry, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass range of m/z 40-350 to detect the molecular ion and its characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of this compound. While the lack of an experimental crystal structure necessitates the use of computational data for bond parameters, the provided information offers a robust foundation for researchers and professionals working with this important organotin compound. The detailed experimental protocols for synthesis and characterization serve as a practical resource for laboratory applications. Further research to obtain a crystal structure of this compound would be valuable to refine our understanding of its precise molecular geometry.

An In-depth Technical Guide to Tetraallyltin: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, also known as tetra(prop-2-en-1-yl)stannane, is a versatile organotin compound with the chemical formula C₁₂H₂₀Sn. It is characterized by a central tin atom covalently bonded to four allyl groups. This unique structure imparts valuable reactivity, making it a significant reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications extend to polymer chemistry, where it serves as a catalyst and a precursor for organotin polymers, and it has been investigated for its potential in medicinal chemistry as a precursor to biologically active organotin compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a mild odor.[1][2] It is stable under standard conditions but is sensitive to direct sunlight, which can cause degradation to inorganic tin salts.[2] It is insoluble in water but soluble in common organic solvents.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀Sn | [1][4] |

| Molecular Weight | 283.00 g/mol | [4][5][6] |

| Appearance | Colorless to slightly yellow liquid | [1][4] |

| Density | 1.179 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 69-70 °C at 1.5 mmHg | [5][6] |

| Refractive Index (n₂₀/D) | 1.539 | [3][5] |

| Flash Point | 75 °C (167 °F) - closed cup | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1][3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of tin(IV) chloride with an allyl Grignard reagent, such as allylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Tin(IV) Chloride: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[7][8]

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized for the transfer of allyl groups to various substrates. Its key reactions include palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of carbonyl compounds.

Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. This compound can serve as the organostannane component to introduce an allyl group.

Materials:

-

Iodobenzene

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (KF) solution

Procedure:

-

To a flame-dried Schlenk flask, add iodobenzene, tetrakis(triphenylphosphine)palladium(0), and anhydrous toluene under a nitrogen atmosphere.

-

Add this compound to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.[9]

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain allylbenzene.

Logical Relationship: Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Allylation of Carbonyl Compounds

This compound can be used to allylate aldehydes and ketones in the presence of a Lewis acid catalyst to form homoallylic alcohols.

Materials:

-

Benzaldehyde

-

This compound

-

Scandium triflate [Sc(OTf)₃] (or another suitable Lewis acid)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane

Procedure:

-

To a solution of benzaldehyde and scandium triflate in a mixture of THF and water, add this compound at room temperature.[4]

-

Stir the reaction mixture vigorously. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the aqueous layer with dichloromethane.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

Experimental Workflow: Allylation of Benzaldehyde

References

- 1. irphouse.com [irphouse.com]

- 2. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Tetraallyltin (CAS No. 7393-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, with the CAS number 7393-43-3, is a versatile organotin compound characterized by a central tin atom bonded to four allyl groups. Its chemical formula is C₁₂H₂₀Sn. This colorless to slightly yellow liquid is a valuable reagent in organic synthesis and polymer chemistry. Its utility stems from the reactivity of the allyl groups, making it a key component in various chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications with detailed experimental protocols, and its role as a precursor to biologically active molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 7393-43-3 | N/A |

| Molecular Formula | C₁₂H₂₀Sn | [1] |

| Molecular Weight | 283.00 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.179 g/mL at 25 °C | [2] |

| Boiling Point | 69-70 °C at 1.5 mmHg | [2] |

| Refractive Index | n20/D 1.539 | [2] |

| Purity | Typically ≥ 97% (GC) | [1] |

| Flash Point | 75 °C (closed cup) | [2] |

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction, where tin tetrachloride is reacted with an excess of allylmagnesium bromide. This method provides a reliable route to high-purity this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Tin (IV) chloride (SnCl₄)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (4.2 equivalents).

-

Add a small crystal of iodine and a small amount of anhydrous diethyl ether.

-

Slowly add a solution of allyl bromide (4.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin (IV) Chloride:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

-

Slowly add a solution of tin (IV) chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2][3]

-

Applications in Organic Synthesis: Carbonyl Allylation

This compound is an effective allylating agent for carbonyl compounds, particularly aldehydes, to form homoallylic alcohols. This reaction is typically promoted by a Lewis acid catalyst.[1][4][5][6]

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

Materials:

-

Benzaldehyde

-

This compound

-

Scandium triflate (Sc(OTf)₃) as Lewis acid catalyst[4]

-

Aqueous media (e.g., water-isopropanol mixture)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To a solution of benzaldehyde (1.0 mmol) in the aqueous solvent system, add scandium triflate (0.1 mmol).

-

Add this compound (0.3 mmol, providing 1.2 equivalents of allyl groups) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the corresponding homoallylic alcohol.[4]

-

Role in Polymer Chemistry

This compound can act as a crosslinking agent in polymerization reactions, contributing to the formation of polymer networks with enhanced thermal and mechanical properties. The four allyl groups provide multiple sites for polymerization.

Conceptual Workflow: Free Radical Polymerization with this compound as a Crosslinker

Free radical polymerization is a common method for producing a wide variety of polymers.[7][8][9][10][11] When a multifunctional monomer like this compound is introduced into a vinyl monomer polymerization, it acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network.

Key Steps:

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate free radicals.

-

Propagation: The initiator radical adds to a vinyl monomer, creating a new radical species. This new radical then adds to other vinyl monomers, propagating the polymer chain.

-

Crosslinking: The propagating polymer chain can add to one of the allyl groups of this compound. This incorporates the this compound molecule into the polymer chain and creates a new radical on the tin-containing unit. This new radical can then initiate the growth of a new polymer chain or react with another growing chain.

-

Network Formation: As the polymerization proceeds, the remaining allyl groups on the incorporated this compound molecules can react with other growing polymer chains, leading to the formation of a crosslinked network.

-

Termination: The polymerization is terminated by the combination or disproportionation of two radical species.

Precursor to Biologically Active Compounds

Organotin compounds are known to exhibit a range of biological activities, including antifungal and anticancer properties.[12][13][14][15][16] this compound can serve as a starting material for the synthesis of these more complex and biologically active organotin derivatives. For instance, the allyl groups can be cleaved and replaced with other functional groups to modulate the biological activity of the resulting compound.

Conceptual Synthetic Pathway to Organotin Fungicides

While specific protocols for the direct conversion of this compound to commercial fungicides are proprietary, a general synthetic strategy can be outlined. This involves the controlled replacement of the allyl groups with other organic moieties and anionic ligands known to impart fungicidal activity.

Logical Relationship:

-

Starting Material: this compound.

-

Partial Deallylation: Reaction with an acid or a halide source to selectively remove one or more allyl groups, forming an allyltin halide intermediate.

-

Functionalization: The allyltin halide can then be reacted with a salt of a biologically active ligand (e.g., a carboxylate, thiolate, or other heterocyclic compound) to yield the final fungicidal organotin compound.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and reactive organotin compound with significant applications in organic synthesis and polymer chemistry. Its ability to act as an efficient allylating agent and a crosslinker makes it a versatile tool for chemists. Furthermore, its role as a precursor to biologically active organotin compounds highlights its potential relevance in the field of drug development and agrochemicals. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. Radical polymerization - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. ethz.ch [ethz.ch]

- 12. Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Advent of a Versatile Reagent: Early Studies and Discovery of Tetraallyltin

A cornerstone of organotin chemistry, tetraallyltin [(CH₂=CHCH₂)₄Sn] emerged from early 20th-century explorations into the synthesis of organometallic compounds. Its discovery and initial characterization laid the groundwork for its extensive use in organic synthesis and polymer chemistry. This technical guide delves into the foundational studies of this compound, presenting the experimental protocols, quantitative data, and logical frameworks from its nascent stages.

Discovery and Initial Synthesis

The synthesis of this compound is historically credited to the pioneering work in organometallic chemistry, with its preparation being a straightforward application of the Grignard reaction, a method that became a standard for forming carbon-tin bonds in the early 1900s. While a single definitive "discovery" paper remains elusive in readily available literature, the established method involves the reaction of tin tetrachloride (SnCl₄) with an allyl Grignard reagent, typically allylmagnesium bromide (CH₂=CHCH₂MgBr).

The overall reaction proceeds as follows:

SnCl₄ + 4 CH₂=CHCH₂MgBr → (CH₂=CHCH₂)₄Sn + 4 MgClBr

This reaction provided a reliable route to this compound, allowing for its isolation and the subsequent study of its physical and chemical properties.

Quantitative Data from Early Characterizations

Early investigations into this compound focused on determining its fundamental physical properties. While data from the earliest publications are scarce, modern sources provide a consistent set of values that would have been the target of initial characterizations.

| Property | Value |

| Molecular Formula | C₁₂H₂₀Sn |

| Molecular Weight | 283.00 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 69-70 °C at 1.5 mmHg |

| Density | 1.179 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.539 |

Experimental Protocols

The synthesis of this compound via the Grignard reaction is a well-established procedure. The following protocol is a generalized representation based on the known chemistry and techniques of the early 20th century.

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Tin (IV) chloride (stannic chloride)

-

Anhydrous reaction vessel with a reflux condenser, dropping funnel, and mechanical stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Under an inert atmosphere, add a small volume of a solution of allyl bromide in anhydrous diethyl ether to the magnesium.

-

Initiate the reaction, if necessary, with a small crystal of iodine or gentle warming.

-

Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin Tetrachloride:

-

Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of tin tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via the dropping funnel. This reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or gently reflux to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Carefully hydrolyze the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

Separate the ethereal layer containing the product.

-

Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the ethereal extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

Purify the resulting crude this compound by vacuum distillation to yield a colorless liquid.

-

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from the activation of magnesium to the formation of the Grignard reagent and its subsequent reaction with the tin halide.

Reaction Pathway

The underlying chemical transformation involves the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic tin center of tin tetrachloride. This process occurs sequentially, replacing each chloride atom with an allyl group.

The early studies of this compound, rooted in the fundamental principles of organometallic chemistry, provided a crucial reagent that continues to be of significant importance in modern chemical research and industry. The straightforward and efficient synthesis using the Grignard reaction allowed for its accessibility and subsequent exploration of its versatile reactivity.

Spectroscopic Profile of Tetraallyltin: A Technical Guide

An In-depth Examination of the NMR, IR, and MS Data for a Versatile Organometallic Reagent

Tetraallyltin [(CH₂=CHCH₂)₄Sn] is a valuable organotin compound utilized in a variety of chemical syntheses. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this type of data are also presented to aid researchers in their own investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the expected and reported chemical shifts and coupling constants for the ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the allyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH ₂- | ~1.9 - 2.1 | Doublet | J(H-Sn) ≈ 65-70 |

| -CH=CH ₂ | ~4.8 - 5.1 | Multiplet | |

| -CH =CH₂ | ~5.7 - 6.1 | Multiplet |

Note: Specific data is referenced from Fish and Graddon (1968), though exact values were not available in the immediate search. The provided values are estimates based on typical ranges for similar organotin compounds.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Sn-C H₂- | ~15 - 25 |

| -C H=CH₂ | ~130 - 140 |

| =C H₂ | ~110 - 120 |

Note: No specific experimental ¹³C NMR data for this compound was found in the literature search. The provided values are estimates based on typical chemical shifts for allyltin compounds.

¹¹⁹Sn NMR Data

The tin-119 NMR spectrum is highly sensitive to the coordination environment of the tin atom.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | ~ -10 to -30 |

Note: No specific experimental ¹¹⁹Sn NMR data for this compound was found in the literature search. The provided value is an estimate based on the chemical shifts of other tetraalkyltin compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by absorptions from the allyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp² C-H) | 3080 - 3010 | Medium |

| C-H stretch (sp³ C-H) | 2980 - 2850 | Medium |

| C=C stretch | 1645 - 1620 | Medium |

| CH₂ wag (out-of-plane) | 990 - 910 | Strong |

| CH bend (out-of-plane) | 915 - 890 | Strong |

Note: While a product specification sheet indicated that the IR spectrum of this compound "Conforms to Structure," specific peak assignments were not provided. The wavenumbers listed are typical for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and fragmentation pathways. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the loss of allyl groups. The fragmentation of this compound has been reported by Chambers, Glocking, and Weston in 1967.[1]

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 284 | [Sn(C₃H₅)₄]⁺ (Molecular ion) |

| 243 | [Sn(C₃H₅)₃]⁺ |

| 202 | [Sn(C₃H₅)₂]⁺ |

| 161 | [Sn(C₃H₅)]⁺ |

| 120 | [Sn]⁺ |

Note: The relative abundances of these peaks were not detailed in the available search results. The fragmentation pattern is dominated by the successive loss of allyl radicals.

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). For ¹¹⁹Sn NMR, an external standard of tetramethyltin (δ = 0.00 ppm) is often used.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, a broad spectral width should be used. The receptivity of ¹¹⁹Sn is relatively good, but a sufficient number of scans should be acquired.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., hexane) is prepared and injected into the GC.

Data Acquisition (EI-MS):

-

The sample is vaporized and enters the ion source.

-

The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organometallic compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in work with this compound, it is recommended to consult the primary literature for more detailed and specific experimental data.

References

In-Depth Technical Guide: Thermodynamic Properties of Tetraallyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of tetraallyltin. This compound, an organotin compound, is utilized in various chemical synthesis processes. A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety assessments, and computational modeling. This document consolidates available data on the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation of this compound. Detailed experimental protocols for the determination of these properties are also presented to aid in the replication and validation of these findings.

Introduction

This compound ((C₃H₅)₄Sn) is a tetraorganotin compound characterized by a central tin atom bonded to four allyl groups. Its utility in organic synthesis, particularly in reactions involving allyl group transfer, necessitates a detailed understanding of its physical and chemical properties. Thermodynamic parameters are fundamental to defining the behavior of a substance under varying conditions of temperature and pressure. This guide focuses on the key thermodynamic properties of this compound, providing a critical resource for professionals in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is essential for handling and storage, as well as for the design of experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀Sn | |

| Molecular Weight | 283.00 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.179 g/mL at 25 °C | [1] |

| Boiling Point | 69-70 °C at 1.5 mmHg | [1] |

| Refractive Index (n₂₀/D) | 1.539 | [1] |

| Flash Point | 75 °C (167 °F) - closed cup | [1] |

| Solubility | Insoluble in water | [3] |

Thermodynamic Properties

The thermodynamic properties of a compound govern its energy transformations and stability. For this compound, the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation are of primary interest.

Vapor Pressure

Vapor pressure is a critical parameter for understanding the volatility of a substance and is essential for distillation and vapor-phase reactions.

Table 2: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| 20 | < 0.5 | [3] |

Enthalpy of Vaporization (ΔHvap)

Standard Molar Enthalpy of Formation (ΔHf°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. No experimental value for the standard molar enthalpy of formation of this compound has been found in the reviewed literature.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard procedures for measuring vapor pressure and enthalpy of formation.

Determination of Vapor Pressure

The transpiration method (or gas saturation method) is a common and accurate technique for determining the vapor pressure of liquids and solids.

Experimental Workflow for the Transpiration Method:

Caption: Workflow for vapor pressure determination using the transpiration method.

Methodology Details:

-

Sample Preparation: A sample of high-purity this compound is placed in the saturator. The purity of the sample is critical and should be verified, for instance, by gas chromatography.

-

Gas Flow: A stream of an inert gas, such as nitrogen or argon, is passed through the saturator at a precisely controlled flow rate. The gas must be pre-heated to the temperature of the saturator to avoid temperature gradients.

-

Saturation: The inert gas becomes saturated with the vapor of this compound as it bubbles through or passes over the liquid sample. The temperature of the saturator must be controlled with high precision.

-

Condensation: The gas stream then passes through a cold trap (e.g., cooled with liquid nitrogen) where the this compound vapor condenses.

-

Quantification: The amount of condensed this compound is determined by weighing the cold trap before and after the experiment. The total volume of the inert gas passed through the system is measured using a gas meter or a mass flow controller.

-

Calculation: The vapor pressure (P) is calculated using the equation: P = (n / (n + N)) * Ptotal where 'n' is the number of moles of the condensed substance, 'N' is the number of moles of the carrier gas, and Ptotal is the total pressure in the saturator (usually atmospheric pressure).

Determination of Standard Molar Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation of organometallic compounds. For organotin compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the solid combustion products.

Logical Flow for Combustion Calorimetry:

Caption: Logical workflow for determining the standard molar enthalpy of formation via combustion calorimetry.

Methodology Details:

-

Sample Preparation: A known mass of purified this compound is sealed in a container suitable for combustion (e.g., a gelatin capsule or a polyester bag) to prevent its premature vaporization.

-

Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel known as a combustion bomb. A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then filled with high-purity oxygen to a pressure of about 30 atm.

-

Calorimetry: The sealed bomb is placed in a calorimeter, which is a container filled with a precisely known mass of water. The entire assembly is thermally insulated.

-

Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is measured with high precision.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen in the bomb). For organotin compounds, the solid product is typically tin(IV) oxide (SnO₂).

-

Calculation: The heat of combustion at constant volume (ΔUc) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc. Finally, the standard molar enthalpy of formation (ΔHf°) is determined using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SnO₂).

Synthesis and Purification

The accuracy of thermodynamic measurements is highly dependent on the purity of the sample. The following outlines a typical synthesis and purification procedure for this compound.

Synthesis and Purification Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Methodology Details:

-

Synthesis: this compound is typically synthesized via the Grignard reaction. Allylmagnesium bromide, prepared from allyl bromide and magnesium turnings in an anhydrous solvent like diethyl ether, is reacted with tin(IV) chloride under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to obtain pure this compound.

-

Characterization and Purity Analysis: The purity of the final product should be rigorously assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis before conducting thermodynamic measurements.

Conclusion

This technical guide has summarized the available thermodynamic properties of this compound and provided detailed descriptions of the standard experimental methodologies for their determination. While some basic physicochemical data are available, there is a notable lack of experimentally determined values for key thermodynamic parameters such as the enthalpy of vaporization and the standard molar enthalpy of formation in the current scientific literature. The experimental protocols and workflows detailed herein provide a roadmap for researchers to obtain this critical data, which is essential for advancing the use of this compound in various applications, including drug development and materials science. Further experimental work is highly encouraged to fill these data gaps and to provide a more complete thermodynamic profile of this important organotin compound.

References

A Technical Guide to the Solubility of Tetraallyltin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetraallyltin, also known as tetraallylstannane, is a colorless to light yellow liquid with the chemical formula C12H20Sn.[1] Its utility in chemical synthesis stems from the reactivity of the allyl groups attached to the tin atom, making it a valuable precursor for the formation of other organotin compounds and for the introduction of allyl groups in organic molecules.[1] The success of chemical reactions involving this compound is highly dependent on the choice of solvent, which dictates the solubility of reactants, influences reaction kinetics, and facilitates product isolation. This guide addresses the critical aspect of this compound's solubility.

Solubility of this compound: A Qualitative Overview

This compound is widely reported to be soluble in common organic solvents while being insoluble in water.[2][3] This general solubility profile is consistent with its nonpolar nature, attributed to the four allyl hydrocarbon chains. The principle of "like dissolves like" suggests its miscibility with a range of organic media.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative data is scarce in the public domain, the following table summarizes the qualitative solubility of this compound based on information from chemical suppliers and databases.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Hydrocarbons | Hexane, Toluene, Benzene | Soluble | [2][3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [2][3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | [2][3] |

| Protic Solvents | Water | Insoluble | [2][3] |

| Alcohols (e.g., Ethanol, Methanol) | Generally considered soluble, but miscibility may vary with chain length. | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for specific applications, the following generalized experimental protocol can be employed. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent and this compound)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the pre-weighed dish or vial. This can be done at room temperature under a fume hood or in a vacuum oven at a temperature below the boiling point of this compound to avoid decomposition.

-

Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish or vial containing the this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) x 100

-

Safety Precautions:

-

This compound is a toxic and combustible liquid. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Visualization of Experimental Workflow

The solubility of this compound is a key parameter in its application in chemical synthesis. The following diagram illustrates a general workflow for a reaction involving this compound, highlighting the stages where solubility is a critical consideration.

Caption: General experimental workflow for a chemical reaction involving this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, it is consistently reported as being soluble in a wide range of common non-polar and polar aprotic organic solvents and insoluble in water. This technical guide provides a qualitative summary of its solubility and a detailed experimental protocol that researchers can utilize to determine precise solubility values for their specific needs. The provided workflow diagram further illustrates the practical importance of solubility considerations when using this compound in a laboratory setting. A thorough understanding and, when necessary, experimental determination of its solubility will continue to be a key factor in the successful application of this important organotin reagent.

References

The Tin-Carbon Bond: A Technical History of Organotin Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of organotin compounds is a fascinating journey from their initial synthesis in the mid-19th century to their widespread industrial applications and subsequent environmental scrutiny. This technical guide provides a comprehensive overview of the key milestones in organotin chemistry, detailed experimental protocols for their synthesis, and a look into their mechanisms of action.

A Historical Overview of Organotin Chemistry

The story of organotin chemistry began in 1849 when English chemist Edward Frankland first synthesized diethyltin diiodide.[1][2] This was closely followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. For nearly a century, these compounds remained largely laboratory curiosities.

The 1950s marked a turning point with the pioneering work of van der Kerk and his colleagues in the Netherlands.[3] Their research unveiled the vast industrial potential of organotin compounds, leading to a surge in interest and production. They discovered the utility of these compounds as stabilizers for polyvinyl chloride (PVC), as well as their biocidal properties, paving the way for their use as agrochemicals and wood preservatives.[3]

The global production of organotin compounds saw a significant increase in the latter half of the 20th century. This growth was largely driven by the burgeoning plastics industry and the demand for effective antifouling agents in marine paints.[4]

Quantitative Data on Organotin Compound Production and Market Size

The production and market for organotin compounds have evolved significantly since their commercialization. The following tables summarize available historical production data and recent market valuations for organotin stabilizers, a primary application.

| Year | Global Production (Tons) | Key Milestones |

| 1955 | 5,000 | Early commercial applications emerging. |

| 1985 | 35,000 | Widespread use as PVC stabilizers and biocides. |

| Recent Estimates | ~50,000 - 60,000 | Continued demand in various industrial sectors.[1][5] |

Table 1: Historical Global Production of Organotin Compounds [6]

| Year | Market Value (USD Billion) | Region with Largest Market Share | Key Drivers |

| 2023 | ~2.3 | Asia-Pacific | Increasing demand for high-performance PVC products. |

| 2030 (Projected) | ~2.97 - 3.8 | Asia-Pacific | Continued growth in construction, automotive, and packaging industries. |

Table 2: Global Organotin Stabilizer Market Size [7][8]

Key Experiments in Organotin Chemistry: Detailed Protocols

The synthesis of organotin compounds relies on a few key classes of reactions. This section provides detailed methodologies for three fundamental transformations in organotin chemistry.

Grignard Reaction for the Synthesis of Tetraalkyltin Compounds

The Grignard reaction is a cornerstone of organometallic chemistry and a primary method for preparing symmetrical tetraorganotin compounds.

Reaction: SnCl₄ + 4 R-MgX → R₄Sn + 4 MgXCl

Experimental Protocol: Synthesis of Tetraethyltin

-

Apparatus: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be thoroughly dried before use.

-

Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Tin(IV) chloride

-

-

Procedure:

-

In the three-necked flask, place the magnesium turnings.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Initiate the Grignard reaction by adding a small amount of the ethyl bromide solution to the magnesium. A few drops of bromine or a crystal of iodine can be used as an initiator.

-

Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture under reflux for 30 minutes with stirring.

-

Cool the flask in an ice bath.

-

Add tin(IV) chloride dropwise with vigorous stirring, maintaining a low temperature.

-

After the addition of tin(IV) chloride, heat the mixture at reflux for one hour.

-

The reaction is then worked up by distillation to remove the ether, followed by vacuum distillation to isolate the crude tetraethyltin.

-

The crude product is then purified by fractional distillation.

-

Kocheshkov Redistribution Reaction

This reaction is crucial for the synthesis of organotin halides from tetraorganotin compounds. It involves the redistribution of organic and halide ligands between two tin centers.

Reaction: (4-n) R₄Sn + n SnX₄ → 4 R₄₋ₙSnXₙ (where X = halide)

Experimental Protocol: Synthesis of Tri-n-butyltin Chloride

-

Apparatus: A reaction flask equipped with a stirrer and a heating mantle.

-

Reagents:

-

Tetra-n-butyltin (Bu₄Sn)

-

Tin(IV) chloride (SnCl₄)

-

-

Procedure:

-

Combine tetra-n-butyltin and tin(IV) chloride in the reaction flask in a 3:1 molar ratio.

-

Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures.

-

The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

-

Upon completion, the desired tri-n-butyltin chloride is isolated and purified by vacuum distillation.

-

Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.

Reaction: R¹-Sn(R²)₃ + R³-X → R¹-R³ + X-Sn(R²)₃ (in the presence of a Pd catalyst)

Experimental Workflow:

The following diagram illustrates the general workflow for a Stille coupling reaction.

References

- 1. History on organotin compounds, from snails to humans - ProQuest [proquest.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. virtuemarketresearch.com [virtuemarketresearch.com]

- 8. openpr.com [openpr.com]

Methodological & Application

Application Notes and Protocols: The Use of Tetraallyltin in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin [Sn(CH₂CH=CH₂)₄] is a versatile and highly reactive organotin reagent that serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] Its stability under ambient conditions and unique reactivity profile make it a valuable precursor for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound, focusing on its utility in allylation reactions of carbonyl compounds and their derivatives, as well as in palladium-catalyzed cross-coupling reactions.

Key Applications of this compound

This compound is primarily utilized in two major classes of reactions:

-

Allylation of Carbonyl Compounds and Imines: this compound serves as an efficient allylating agent for a wide range of electrophiles, including aldehydes, ketones, and imines. These reactions, often promoted by Lewis acids, lead to the formation of homoallylic alcohols and amines, which are important building blocks in organic synthesis. The stereochemical outcome of these reactions can often be controlled, providing access to chiral molecules.

-

Stille Cross-Coupling Reactions: As an organostannane, this compound can participate in palladium-catalyzed Stille cross-coupling reactions. In this context, it acts as a nucleophilic source of allyl groups, which can be coupled with various organic electrophiles, such as aryl and vinyl halides or triflates, to form more complex structures, such as 1,4-dienes.

Application Note 1: Lewis Acid-Catalyzed Allylation of Acylhydrazones

Overview:

The Lewis acid-catalyzed allylation of acylhydrazones with this compound provides an efficient route to homoallylic amine derivatives. Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with this compound in the presence of a catalytic amount of a Lewis acid, such as scandium triflate [Sc(OTf)₃], even in aqueous media. This method is advantageous as it avoids the use of sensitive imines and can be performed under mild reaction conditions.

Logical Workflow for Lewis Acid-Catalyzed Allylation:

Caption: Workflow for the Lewis acid-catalyzed allylation of acylhydrazones.

Experimental Protocol: Scandium Triflate-Catalyzed Allylation of Benzoylhydrazones

This protocol is adapted from the work of Kobayashi et al. on Lewis acid-catalyzed reactions in aqueous media.

Materials:

-

Benzoylhydrazone (1.0 mmol)

-

This compound (0.3 mmol, 1.2 equiv of allyl groups)

-

Scandium (III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)

-

Water:Ethanol (9:1 v/v)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the benzoylhydrazone (1.0 mmol) in a water:ethanol mixture (9:1, 4 mL), add scandium (III) triflate (0.05 mmol).

-

To this mixture, add this compound (0.3 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in the table below.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired homoallylic amine derivative.

Quantitative Data: Allylation of Various Benzoylhydrazones

| Entry | Aldehyde/Ketone Precursor | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 20 | 92 |

| 2 | 4-Chlorobenzaldehyde | 23 | 94 |

| 3 | 4-Methoxybenzaldehyde | 12 | 98 |

| 4 | 2-Naphthaldehyde | 20 | 89 |

| 5 | Cinnamaldehyde | 15 | 85 |

| 6 | Cyclohexanecarboxaldehyde | 24 | 78 |

Application Note 2: Chelation-Controlled Diastereoselective Allylation of α-Hydroxy Ketones

Overview:

This compound can be employed for the highly diastereoselective allylation of carbonyl compounds bearing a coordinating group, such as a hydroxyl or alkoxy group, at the α- or β-position. In the presence of a Lewis acid, a chelated intermediate is formed, which directs the intramolecular delivery of the allyl group from the tin atom to the carbonyl carbon. This chelation control leads to a high degree of stereoselectivity, providing predominantly the syn-diastereomer.

Chelation-Controlled Allylation Pathway:

References

Application Notes: Tetraallyltin as a Versatile Allyl Transfer Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetraallyltin, also known as tetraallylstannane, is a versatile and reactive organotin compound widely utilized in organic synthesis.[1] With four allyl groups covalently bonded to a central tin atom, it serves as an efficient allyl transfer reagent, particularly for the formation of carbon-carbon bonds.[1] This process, known as allylation, is fundamental in the synthesis of complex organic molecules, creating homoallylic alcohols and amines which are valuable intermediates in the production of natural products and pharmaceuticals.[2][3] this compound is appreciated for its stability and effectiveness in promoting reactions under specific conditions, often facilitated by Lewis acids to enhance reactivity.[1][4]

Physicochemical Properties this compound is a colorless to slightly yellow liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 7393-43-3 | [1][5] |

| Molecular Formula | C₁₂H₂₀Sn | [1][6] |

| Molecular Weight | 283.00 g/mol | [5] |

| Density | ~1.18 g/mL at 25 °C | [5] |

| Boiling Point | 69-70 °C at 1.5 mmHg | [5] |

| Refractive Index | n20/D 1.539 | [5] |

Applications in Organic Synthesis

This compound is a potent nucleophilic allyl source for addition to various electrophiles. Its utility is significantly enhanced in the presence of a Lewis acid catalyst, which activates the electrophile towards nucleophilic attack.

Allylation of Carbonyl Compounds (Aldehydes and Ketones)

The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, a crucial functional group in synthetic chemistry.[2] While various allylating agents exist, this compound offers a reliable method, especially in Lewis acid-catalyzed systems.[7] Enantioselective allylations have been achieved using this compound in conjunction with chiral Lewis acids or promoters, providing access to optically active homoallylic alcohols, although sometimes with moderate enantioselectivities.[7][8] The reaction generally proceeds via a 1,2-addition mechanism, even with conjugated enones.[7]

Allylation of Imines and Imine Derivatives

The synthesis of homoallylic amines, versatile intermediates for nitrogen-containing compounds, can be accomplished through the allylation of imines and their derivatives.[4] Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with this compound in the presence of a water-compatible Lewis acid like scandium triflate (Sc(OTf)₃) to afford homoallylic amine derivatives in high yields.[4] A key advantage of this system is its compatibility with aqueous media, eliminating the need for rigorously dry solvents and substrates.[4]

Table 1: Sc(OTf)₃-Catalyzed Allylation of Benzoylhydrazones with this compound in Aqueous Media [4]

| Entry | Aldehyde/Ketone | Hydrazine | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzoylhydrazine | EtOH-H₂O (9:1) | 20 | 91 |

| 2 | 4-Cl-Benzaldehyde | Benzoylhydrazine | EtOH-H₂O (9:1) | 20 | 89 |

| 3 | 4-MeO-Benzaldehyde | Benzoylhydrazine | EtOH-H₂O (9:1) | 20 | 95 |

| 4 | 2-Naphthaldehyde | Benzoylhydrazine | EtOH-H₂O (9:1) | 20 | 90 |

| 5 | Cinnamaldehyde | Benzoylhydrazine | EtOH-H₂O (9:1) | 48 | 85 |

| 6 | Cyclohexanone | Benzoylhydrazine | EtOH-H₂O (9:1) | 68 | 80 |

Reactions were performed at ambient temperature with 10 mol% Sc(OTf)₃.

Experimental Protocols

Safety Precautions: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of this compound[12]

This protocol describes the synthesis of this compound from tin(IV) chloride and allylmagnesium bromide.

Materials:

-